N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride
CAS No.: 1185128-34-0
Cat. No.: VC2636443
Molecular Formula: C12H18ClFN2O2S
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185128-34-0 |
|---|---|
| Molecular Formula | C12H18ClFN2O2S |
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | 1-(2-fluoro-4-methylsulfonylphenyl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17FN2O2S.ClH/c1-18(16,17)10-2-3-12(11(13)8-10)15-6-4-9(14)5-7-15;/h2-3,8-9H,4-7,14H2,1H3;1H |
| Standard InChI Key | KAHLIXXDIVNXBI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)F.Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)F.Cl |
Introduction
Chemical Identity and Structural Information
N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride is an organic compound that belongs to the class of arylamine derivatives containing a fluorinated phenyl ring with a methylsulfonyl group. The compound's structure consists of a piperidine ring with an amine linkage to a fluorinated phenylsulfonyl moiety, complemented by a hydrochloride salt formation . This molecular arrangement contributes to its unique chemical behavior and potential biochemical interactions. The compound features a secondary amine functional group that connects the piperidine and phenyl rings, which is a common structural motif found in various bioactive compounds .
Nomenclature and Identification
The compound is recognized by several systematic names in chemical databases and literature:
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N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride
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N-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidin-4-amine hydrochloride
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N-(2-fluoro-4-methylsulfonylphenyl)piperidin-4-amine;hydrochloride
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1-[2-fluoro-4-(methylsulfonyl)phenyl]-4-piperidinamine hydrochloride
These variations in nomenclature represent the same chemical entity but follow different naming conventions within the chemical literature. The compound is uniquely identified by its CAS Registry Number 1185128-34-0, which serves as its principal identifier in chemical databases and regulatory documentation .
Structural Representation
The compound contains several key structural features:
This particular arrangement of atoms contributes to the compound's chemical reactivity, solubility profile, and potential for intermolecular interactions with biological targets.
Physicochemical Properties
Understanding the physicochemical properties of N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride is crucial for its handling, formulation, and application in research settings.
Basic Physical Properties
The compound presents as a solid at room temperature with specific physical characteristics that define its behavior in various environmental conditions . Its physical state influences its handling requirements and stability considerations in research and development applications.
Table 1: Physical Properties of N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride
Structural and Chemical Identifiers
The compound can be identified and tracked in chemical databases using several standardized identifiers that facilitate its recognition across different platforms and regulatory frameworks .
Table 2: Chemical Identifiers for N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride
Stability and Reactivity Profile
The stability and reactivity characteristics of N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride determine its shelf life, storage requirements, and safety considerations for laboratory handling.
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